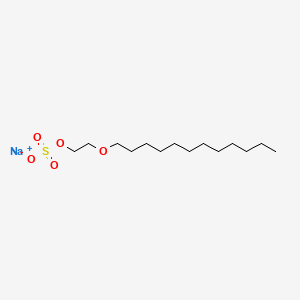

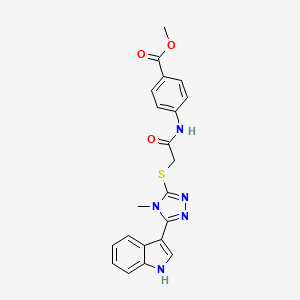

![molecular formula C16H16ClN3O4 B2436071 N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)乙基)-5-甲基异恶唑-3-甲酰胺 CAS No. 2034348-34-8](/img/structure/B2436071.png)

N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)乙基)-5-甲基异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted oxazepine ring, an isoxazole ring, and a carboxamide group

科学研究应用

- 吲哚衍生物,包括含有恶唑部分的衍生物,已显示出作为抗癌剂的潜力 . 研究人员已经研究了我们的化合物对癌细胞系的影响,探索了它的细胞毒性作用、凋亡诱导和肿瘤生长抑制。 需要进一步研究来阐明其精确的机制并优化其疗效。

抗癌特性

总之,“N-(2-(7-氯-3-氧代-2,3-二氢苯并[f][1,4]噁嗪-4(5H)-基)乙基)-5-甲基异恶唑-3-甲酰胺”在从癌症治疗到药物设计的各个领域都具有前景。 持续的研究将揭示其全部潜力,并为创新应用铺平道路 . 🌟

作用机制

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage in cancer cells . This can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathway . When PARP1 is inhibited, single-strand DNA breaks are not repaired efficiently. This can lead to the formation of double-strand breaks during DNA replication.

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting PARP1 and disrupting DNA repair, the compound causes the accumulation of DNA damage. This can lead to apoptosis, particularly in cancer cells that are deficient in certain DNA repair pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursorsThe isoxazole ring is then constructed through a separate cyclization process, and the final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes to enhance scalability .

属性

IUPAC Name |

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O4/c1-10-6-13(19-24-10)16(22)18-4-5-20-8-11-7-12(17)2-3-14(11)23-9-15(20)21/h2-3,6-7H,4-5,8-9H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFASRRVGDRISI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

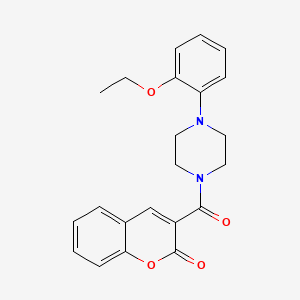

![2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2435988.png)

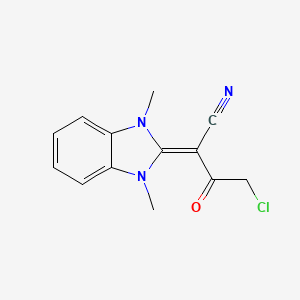

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2435991.png)

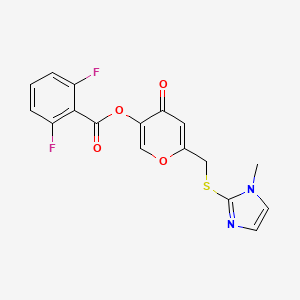

![3-{4,6-Dimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaen-5-yl}propanoic acid](/img/structure/B2435994.png)

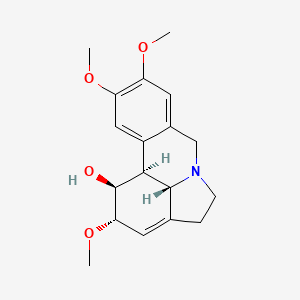

![1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2436003.png)

![N-cyano-N-[(3-fluorophenyl)methyl]aniline](/img/structure/B2436007.png)

![2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide](/img/structure/B2436008.png)